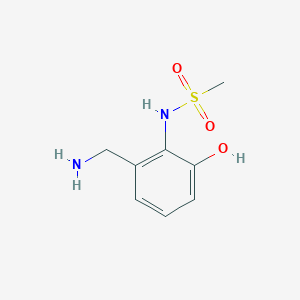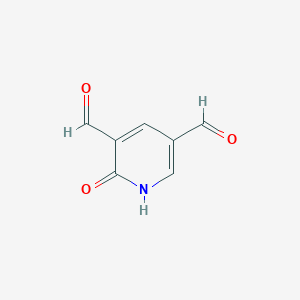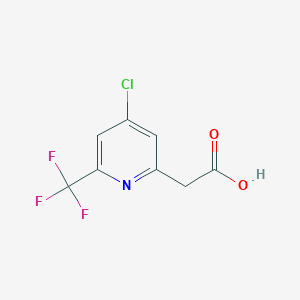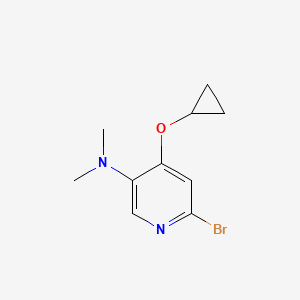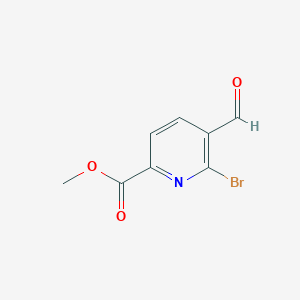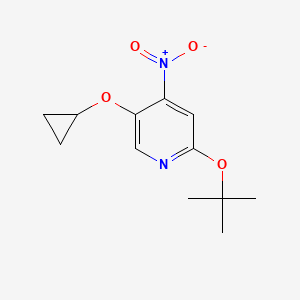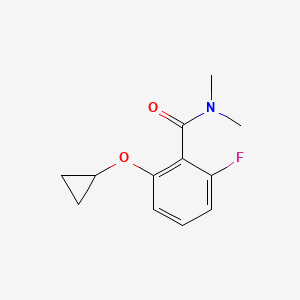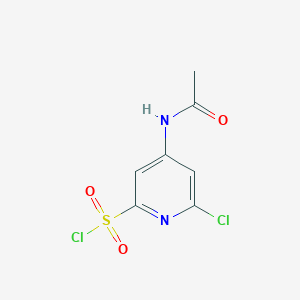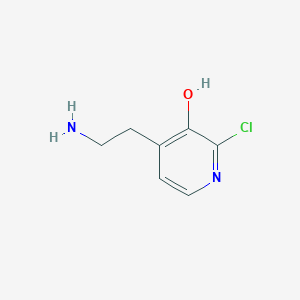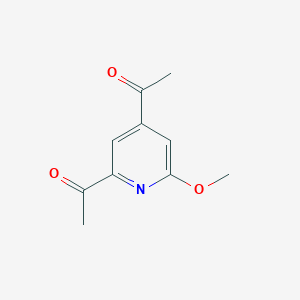
1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C10H11NO3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an acetyl group and a methoxy group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone can be synthesized through various methods. One common approach involves the acetylation of 6-methoxypyridin-4-yl with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of solvents such as methanol or ethanol can facilitate the reaction and enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the acetyl group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The methoxy group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methoxypyridin-3-yl)ethanone: Similar structure but with different substitution pattern.
2-Acetyl-6-methoxypyridine: Lacks the ethanone moiety.
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness: 1-(2-Acetyl-6-methoxypyridin-4-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and methoxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
1-(2-acetyl-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-4-9(7(2)13)11-10(5-8)14-3/h4-5H,1-3H3 |
InChI-Schlüssel |
UQEBCIYKVZRQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=NC(=C1)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


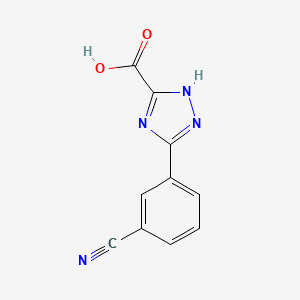
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)
